sodium;5-benzyl-2-benzylsulfanyl-6-methylpyrimidin-4-olate
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Overview
Description
Sodium;5-benzyl-2-benzylsulfanyl-6-methylpyrimidin-4-olate is a complex organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This specific compound is characterized by its unique structure, which includes benzyl and benzylsulfanyl groups attached to a methylpyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-benzyl-2-benzylsulfanyl-6-methylpyrimidin-4-olate typically involves the alkylation of sodium salts derived from 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one. The reaction conditions often include the use of benzyl chloride and allyl bromide as alkylating agents . The process involves multiple steps, including the formation of intermediate compounds that are further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-benzyl-2-benzylsulfanyl-6-methylpyrimidin-4-olate undergoes several types of chemical reactions, including:
Substitution: The benzyl and benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular bromine, iodine, and various alkylating agents like benzyl chloride and allyl bromide . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted furo[2,3-d]pyrimidines and other pyrimidine derivatives .
Scientific Research Applications
Sodium;5-benzyl-2-benzylsulfanyl-6-methylpyrimidin-4-olate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of sodium;5-benzyl-2-benzylsulfanyl-6-methylpyrimidin-4-olate involves its interaction with molecular targets in biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Allyl-2-benzylsulfanyl-6-methylpyrimidin-4-one: Similar in structure but with an allyl group instead of a benzyl group.
2-Alkyl(aralkyl)sulfanyl-6-methylpyrimidin-4-ones: These compounds have different alkyl or aralkyl groups attached to the pyrimidine core.
Uniqueness
Sodium;5-benzyl-2-benzylsulfanyl-6-methylpyrimidin-4-olate is unique due to its specific combination of benzyl and benzylsulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
sodium;5-benzyl-2-benzylsulfanyl-6-methylpyrimidin-4-olate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS.Na/c1-14-17(12-15-8-4-2-5-9-15)18(22)21-19(20-14)23-13-16-10-6-3-7-11-16;/h2-11H,12-13H2,1H3,(H,20,21,22);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPFKPWARORXRX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SCC2=CC=CC=C2)[O-])CC3=CC=CC=C3.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N2NaOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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